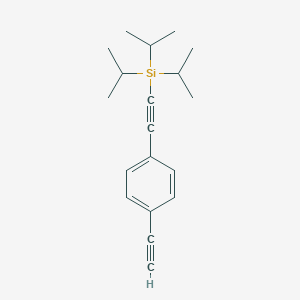

((4-Ethynylphenyl)ethynyl)triisopropylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447392 | |

| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175345-90-1 | |

| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This bifunctional molecule, featuring both a terminal alkyne and a sterically hindered silyl-protected alkyne, is a valuable building block in organic synthesis, materials science, and drug discovery. This document includes a compilation of its known chemical and physical properties, a detailed experimental protocol for its synthesis via a Sonogashira cross-coupling reaction, and visualizations of the synthetic workflow and the reaction mechanism.

Introduction

This compound (CAS No. 175345-90-1) is an organic compound that has garnered interest in various fields of chemical research.[1][2][3] Its structure, which incorporates a phenyl ring disubstituted with two ethynyl groups at the para positions, one of which is protected by a bulky triisopropylsilyl (TIPS) group, offers a unique platform for sequential and selective chemical transformations. The terminal alkyne provides a reactive site for various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the TIPS-protected alkyne remains inert until deprotection. This differential reactivity is highly advantageous in the synthesis of complex organic molecules, including conjugated polymers, dendrimers, and pharmaceutical intermediates. The triisopropylsilyl group not only serves as a protecting group but also enhances the solubility of the molecule in organic solvents.[4]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆Si | [2][3] |

| Molecular Weight | 282.50 g/mol | [2][3] |

| CAS Number | 175345-90-1 | [2][3] |

| IUPAC Name | 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | [2] |

| SMILES | C#CC1=CC=C(C=C1)C#C--INVALID-LINK--(C(C)C)C(C)C | [3] |

| Appearance | Pale yellow liquid (for a related compound) | [5] |

| Purity | ≥95% (commercially available) | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Solubility | Soluble in common organic solvents | [4][6] |

| LogP | 5.2374 (Computed) | [3] |

| Hydrogen Bond Donor Count | 0 (Computed) | [2] |

| Hydrogen Bond Acceptor Count | 0 (Computed) | [2] |

| Rotatable Bond Count | 3 (Computed) | [3] |

Spectral Data (Predicted)

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral data of structurally similar compounds, such as ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane[5], the following characteristic spectral features can be predicted:

¹H NMR (CDCl₃):

-

δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

-

δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the TIPS-ethynyl group.

-

δ ~3.1 ppm (s, 1H): Acetylenic proton of the terminal alkyne.

-

δ ~1.1 ppm (m, 21H): Protons of the triisopropylsilyl group.

¹³C NMR (CDCl₃):

-

δ ~132 ppm: Aromatic carbons.

-

δ ~123 ppm: Aromatic carbons.

-

δ ~107 ppm: Internal carbon of the TIPS-protected alkyne.

-

δ ~91 ppm: Silicon-bound carbon of the TIPS-protected alkyne.

-

δ ~83 ppm: Internal carbon of the terminal alkyne.

-

δ ~77 ppm: Terminal carbon of the terminal alkyne.

-

δ ~18 ppm: Methyl carbons of the isopropyl groups.

-

δ ~11 ppm: Methine carbon of the isopropyl groups.

IR Spectroscopy:

-

~3300 cm⁻¹: C-H stretch of the terminal alkyne.

-

~2150 cm⁻¹: C≡C stretch of the internal alkyne.

-

~2100 cm⁻¹: C≡C stretch of the terminal alkyne.

-

~2940, 2865 cm⁻¹: C-H stretches of the isopropyl groups.

-

~1460 cm⁻¹: C-H bend of the isopropyl groups.

Mass Spectrometry (EI):

-

M⁺ at m/z = 282.2: Molecular ion peak.

-

Fragments corresponding to the loss of isopropyl and ethynyl groups.

Experimental Protocols

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. The following protocol is adapted from the synthesis of a structurally related compound.[5]

Synthesis of this compound

This procedure involves the Sonogashira coupling of 1-bromo-4-iodobenzene with (triisopropylsilyl)acetylene, followed by a second Sonogashira coupling with ethynyltrimethylsilane and subsequent deprotection. A more direct approach, though potentially leading to side products, would be the coupling of 1,4-diiodobenzene with one equivalent of (triisopropylsilyl)acetylene followed by coupling with a protected acetylene and deprotection. For the purpose of this guide, a plausible direct synthesis is outlined.

Materials:

-

1,4-Diiodobenzene

-

(Triisopropylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Monocoupling of 1,4-Diiodobenzene with (Triisopropylsilyl)acetylene

-

To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add (Triisopropylsilyl)acetylene (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60°C for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield ((4-iodophenyl)ethynyl)triisopropylsilane.

Step 2: Coupling with a Protected Acetylene and Deprotection

-

To a solution of ((4-iodophenyl)ethynyl)triisopropylsilane (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add ethynyltrimethylsilane (1.2 eq) and stir at 60°C for 24 hours.

-

After completion, cool the reaction and work up as described in Step 1.

-

Purify by column chromatography to obtain triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane.

-

Dissolve the purified product in THF and treat with TBAF (1.1 eq, 1M solution in THF) at 0°C.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Sonogashira Coupling Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7][8][9][10]

Caption: Mechanism of the Sonogashira cross-coupling reaction.

Applications in Drug Development and Materials Science

The unique structure of this compound makes it a versatile building block for various applications:

-

Drug Discovery: The terminal alkyne can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the molecule to biomolecules or to construct complex heterocyclic scaffolds present in many pharmaceutical agents. The phenylacetylene moiety is a common structural motif in biologically active compounds.

-

Materials Science: The rigid rod-like structure and the presence of two polymerizable groups make this compound an excellent monomer for the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs). These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11]

-

Organic Synthesis: As a bifunctional linker, it can be used in the construction of molecular wires, dendrimers, and other complex molecular architectures where precise control over the sequence of reactions is required.

Conclusion

This compound is a valuable and versatile chemical entity for advanced organic synthesis. Its key feature is the differentiated reactivity of its two alkyne functionalities, which allows for selective and sequential transformations. While detailed experimental data on its physical properties are scarce, its synthetic utility is well-established through its application in Sonogashira cross-coupling and other alkyne-based reactions. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel materials and potential therapeutic agents. Further characterization of its physical and spectral properties would be a valuable contribution to the field.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. dakenchem.com [dakenchem.com]

- 5. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Cas 176977-34-7,triisopropyl((4-((triMethylsilyl)ethynyl) phenyl)ethynyl)silane | lookchem [lookchem.com]

An In-Depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS Number 175345-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((4-Ethynylphenyl)ethynyl)triisopropylsilane, a bifunctional molecule of significant interest in organic synthesis, materials science, and drug discovery. The document details the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a versatile building block. Experimental protocols for its synthesis via Sonogashira coupling are outlined, and its role as a precursor to functional materials and complex organic molecules is discussed.

Introduction

This compound, registered under CAS number 175345-90-1, is an aromatic organic compound featuring two terminal ethynyl groups, one of which is protected by a bulky triisopropylsilyl (TIPS) group. This structural arrangement offers orthogonal reactivity, making it a valuable intermediate for the controlled, stepwise synthesis of complex molecular architectures. The TIPS group provides stability and solubility, while the unprotected terminal alkyne is available for a variety of coupling reactions. This guide serves as a technical resource for researchers interested in leveraging the unique properties of this compound in their work.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers and databases.[1][2]

| Property | Value | Reference |

| CAS Number | 175345-90-1 | [1][2] |

| Molecular Formula | C₁₉H₂₆Si | [1][2] |

| Molecular Weight | 282.50 g/mol | [1][2] |

| IUPAC Name | 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | [1] |

| Synonyms | 1-ethynyl-4-((triisopropylsilyl)ethynyl)benzene | [1] |

| Purity | ≥95% (commercially available) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

General Reaction Scheme

Illustrative Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the well-established Sonogashira coupling methodology used for analogous compounds and serves as a guide for the synthesis of this compound.[3]

Materials:

-

1-bromo-4-iodobenzene (or 1,4-diiodobenzene)

-

Triisopropylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), deoxygenated

-

Toluene, deoxygenated

-

Tetrahydrofuran (THF), deoxygenated

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Solvent and Reagent Addition: Add deoxygenated triethylamine and toluene to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add triisopropylsilylacetylene (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.

-

Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the desired product.

Spectroscopic Characterization (Predicted)

While explicit spectroscopic data for this compound is not widely published, the expected NMR chemical shifts can be predicted based on the analysis of structurally related compounds.[3]

¹H NMR (predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.5 | d | 2H | Aromatic protons ortho to the ethynyl group |

| ~7.2 - 7.3 | d | 2H | Aromatic protons ortho to the TIPS-ethynyl group |

| ~3.1 | s | 1H | Acetylenic proton (-C≡CH) |

| ~1.1 | m | 21H | Protons of the triisopropylsilyl group |

¹³C NMR (predicted, CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~123 | Quaternary aromatic carbons |

| ~106 | TIPS-C≡C- |

| ~92 | TIPS-C≡C- |

| ~83 | -C≡CH |

| ~80 | -C≡CH |

| ~18.7 | Isopropyl CH₃ |

| ~11.4 | Isopropyl CH |

Applications

The bifunctional nature of this compound makes it a valuable building block in several areas of research and development.

Organic Synthesis and Medicinal Chemistry

The orthogonal nature of the two ethynyl groups allows for selective and sequential reactions. The unprotected alkyne can readily participate in reactions such as Sonogashira couplings, click chemistry (azide-alkyne cycloadditions), and other C-C bond-forming reactions. The TIPS-protected alkyne remains inert during these transformations and can be deprotected at a later stage using fluoride reagents (e.g., tetrabutylammonium fluoride - TBAF) to reveal a second terminal alkyne for further functionalization. This step-wise approach is highly advantageous in the synthesis of complex molecules, including potential pharmaceutical compounds. While direct biological activity data for the title compound is limited, ethynyl-containing molecules are known to exhibit a range of pharmacological properties, including potential as anticancer agents.[4]

Materials Science

The rigid rod-like structure and the presence of reactive ethynyl groups make this compound an attractive monomer for the synthesis of conjugated polymers and oligomers. These materials, often referred to as poly(phenylene ethynylene)s (PPEs), are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The triisopropylsilyl group can enhance the solubility and processability of the resulting polymers.

Logical Diagrams

Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound via a Sonogashira coupling reaction.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and materials science. Its orthogonal ethynyl functionalities, conferred by the strategic placement of a triisopropylsilyl protecting group, allow for controlled and stepwise elaboration into more complex molecular structures. While detailed studies on its direct biological applications are yet to be extensively reported, its utility as a precursor for functional materials and complex organic molecules is evident. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate its use in further research and development.

References

- 1. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | 176977-37-0 [smolecule.com]

Technical Guide: Molecular Weight of ((4-Ethynylphenyl)ethynyl)triisopropylsilane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

((4-Ethynylphenyl)ethynyl)triisopropylsilane is a specialized organic silicon compound utilized in various fields, including organic synthesis and materials science. A precise understanding of its molecular properties, beginning with its molecular weight, is fundamental for accurate experimental design, stoichiometric calculations, and analytical characterization. This document provides a detailed breakdown of the compound's molecular formula and a step-by-step calculation of its molecular weight based on IUPAC atomic mass values.

Chemical Identity and Formula

The structural components of the molecule dictate its overall chemical formula. The compound consists of a triisopropylsilyl protecting group attached via an ethynyl linker to a 4-ethynylphenyl core.

-

IUPAC Name: 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane

The formula C₁₉H₂₆Si indicates that each molecule is composed of 19 carbon atoms, 26 hydrogen atoms, and one silicon atom.

Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) is a fundamental chemical property calculated by summing the atomic weights of all constituent atoms in its molecular formula. The standard atomic weights, as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights, are used for this determination.

Methodology:

-

Identify the count of each element from the molecular formula (C₁₉H₂₆Si).

-

Obtain the standard atomic weight for each element (Carbon, Hydrogen, and Silicon).

-

Calculate the total mass for each element by multiplying the atom count by its atomic weight.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 19 | 12.011[5][6][7] | 228.209 |

| Hydrogen | H | 26 | 1.008[8][9][10] | 26.208 |

| Silicon | Si | 1 | 28.085[11][12] | 28.085 |

| Total | 46 | 282.502 |

Based on this calculation, the molecular weight of this compound is 282.50 g/mol .[1][2][3]

Visualization of Molecular Composition

The logical relationship between the compound's structural fragments and its final molecular formula is illustrated in the diagram below. This workflow visualizes the decomposition of the parent molecule into its primary components, the summation of their constituent atoms, and the final calculation of its molecular weight.

Caption: Logical workflow for molecular weight determination.

Conclusion

The molecular weight of this compound has been rigorously determined to be 282.50 g/mol . This value is critical for laboratory applications, including reagent measurement, solution preparation, and the interpretation of analytical data from techniques such as mass spectrometry.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 175345-90-1 [chemicalbook.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. proprep.com [proprep.com]

- 12. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Technical Guide: Spectroscopic and Synthetic Overview of ((4-Ethynylphenyl)ethynyl)triisopropylsilane

For the attention of: Researchers, scientists, and professionals in drug development.

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the compound ((4-Ethynylphenyl)ethynyl)triisopropylsilane. Due to a lack of publicly available, experimentally verified spectroscopic data for the title compound, this document presents data for the closely related analogue, ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane , as a reference. The structural similarities allow for a reasonable estimation of the expected spectroscopic characteristics.

Compound Identification

| Compound Name | This compound |

| CAS Number | 175345-90-1[1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₆Si[1][2][3][4] |

| Molecular Weight | 282.50 g/mol [1][2] |

| Synonyms | 1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, [(4-ethynylphenyl)ethynyl]tri(isopropyl)silane[1][2] |

Spectroscopic Data (Reference Compound: ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane)

The following data is for the structurally related compound ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane . This information is provided to give researchers a baseline for the expected spectral features of the title compound. The primary difference is the presence of two ethyl groups on the phenyl ring in the reference compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 7.17 | s | 2H | Ar-H |

| 3.50 | s | 1H | ≡C-H |

| 2.80 | q | 4H | -CH₂-CH₃ |

| 1.24 | t | 6H | -CH₂-CH₃ |

| 1.13 | s | 21H | Si-(CH(CH₃)₂)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment (Proposed) |

| 147.2 | Ar-C |

| 128.9 | Ar-C H |

| 123.5 | Ar-C |

| 120.7 | Ar-C |

| 107.2 | C ≡C-Si |

| 91.6 | C≡C -Si |

| 85.8 | Ar-C≡C -H |

| 80.3 | Ar-C ≡C-H |

| 27.8 | -C H₂-CH₃ |

| 18.7 | Si-CH(C H₃)₂ |

| 14.7 | -CH₂-C H₃ |

| 11.4 | Si-C H(CH₃)₂ |

Note: NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[6]

Table 3: Mass Spectrometry Data

| m/z | Fragmentation | Relative Intensity (%) |

| 338.3 | [M]⁺ | 26 |

Note: The mass spectrum was obtained via electron ionization (EI).[6]

Proposed Experimental Protocol: Synthesis

A plausible synthetic route for this compound is via a Sonogashira cross-coupling reaction. The following is a proposed protocol based on established methodologies for similar compounds.[6]

-

1-Bromo-4-iodobenzene or 1,4-diiodobenzene

-

Ethynyltriisopropylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Petroleum ether (or hexanes)

-

Standard glassware for inert atmosphere reactions

Step 1: Monosubstitution via Sonogashira Coupling

-

To a solution of 1-bromo-4-iodobenzene (1.0 eq) in deoxygenated triethylamine, add ethynyltriisopropylsilane (1.0-1.2 eq).

-

Add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the triethylamine under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with petroleum ether to yield ((4-bromophenyl)ethynyl)triisopropylsilane.

Step 2: Desilylation (if starting with a protected acetylene)

This step is illustrative for a related synthesis and may not be directly required if the terminal alkyne is introduced differently.

-

Dissolve the trimethylsilyl-protected precursor in a 1:1 mixture of THF and ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 0.1 M).

-

Stir the mixture for 30-60 minutes at room temperature.

-

Remove the solvents under reduced pressure.

-

Purify the residue using column chromatography on silica gel with petroleum ether as the eluent.

Step 3: Second Sonogashira Coupling (hypothetical for the title compound)

-

The product from a reaction analogous to Step 1 (e.g., starting with 1,4-diethynylbenzene and protecting one alkyne) would then be coupled with triisopropylsilyl chloride. A more direct route would involve the coupling of 1,4-diethynylbenzene with triisopropylsilyl chloride in the presence of a suitable base and catalyst.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of aryl-ethynyl compounds via Sonogashira coupling.

Caption: Synthetic and characterization workflow.

Disclaimer: The spectroscopic data presented herein is for a structurally related compound and should be used for reference purposes only. The experimental protocol is a proposed method based on established chemical literature and has not been experimentally validated for the specific synthesis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1pchem.com [1pchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 001chemical.com [001chemical.com]

- 6. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of ((4-Ethynylphenyl)ethynyl)triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of the compound ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This bifunctional linker molecule is of significant interest in materials science and medicinal chemistry for the construction of complex molecular architectures. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and characterization, and a structural representation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally analogous compounds. The data is presented in a clear, tabular format for ease of reference and comparison.

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| Isopropyl-CH₃ | Doublet | ~1.10 | ~7.0 | 18H |

| Isopropyl-CH | Septet | ~1.15 | ~7.0 | 3H |

| Acetylenic-H | Singlet | ~3.15 | - | 1H |

| Aromatic-H | AA'BB' System | ~7.45 - 7.55 | ~8.0 | 4H |

Note: The chemical shifts are predicted for a spectrum recorded in deuterochloroform (CDCl₃). The aromatic protons are expected to appear as a complex multiplet due to second-order effects, approximated here as an AA'BB' system.

Experimental Protocols

The following sections describe the methodologies for the synthesis and ¹H NMR analysis of this compound, adapted from established procedures for similar compounds.[1]

Synthesis: Sonogashira Cross-Coupling Reaction

A typical synthesis involves the Sonogashira cross-coupling of 1-ethynyl-4-iodobenzene with triisopropylsilylacetylene.

-

Reaction Setup: To a solution of 1-ethynyl-4-iodobenzene (1.0 eq) and triisopropylsilylacetylene (1.2 eq) in deoxygenated triethylamine (Et₃N) and tetrahydrofuran (THF) (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.

-

Work-up: Upon completion, as monitored by thin-layer chromatography (TLC), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

¹H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the molecular structure.

Structural Visualization

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the 13C NMR of ((4-Ethynylphenyl)ethynyl)triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This document offers a comprehensive overview of the predicted chemical shifts, a detailed experimental protocol for acquiring 13C NMR data, and a visual representation of the molecular structure with its corresponding carbon environments. This guide is intended to assist researchers and professionals in the fields of organic chemistry, materials science, and drug development in the characterization of this and structurally related compounds.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on data from structurally analogous compounds and established principles of 13C NMR spectroscopy.[1][2] The numbering of the carbon atoms corresponds to the diagram in the "Molecular Structure and 13C NMR Assignments" section.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Notes |

| C1 | ~11.4 | CH | Methine carbon of the isopropyl group. |

| C2 | ~18.7 | CH3 | Methyl carbons of the isopropyl group. |

| C3 | ~83.0 | C | Quaternary ethynyl carbon attached to the phenyl ring. |

| C4 | ~80.0 | C | Quaternary ethynyl carbon attached to C3. |

| C5 | ~123.0 | C | Quaternary phenyl carbon attached to the ethynyl group. |

| C6 | ~132.0 | CH | Phenyl carbons ortho to the ethynyl group. |

| C7 | ~128.5 | CH | Phenyl carbons meta to the ethynyl group. |

| C8 | ~123.5 | C | Quaternary phenyl carbon attached to the silyl-ethynyl group. |

| C9 | ~107.0 | C | Quaternary ethynyl carbon attached to the silicon atom. |

| C10 | ~91.5 | C | Quaternary ethynyl carbon attached to the phenyl ring. |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a 13C NMR spectrum of this compound. The protocol is adaptable to most modern NMR spectrometers.[3]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its 13C signal at ~77 ppm serves as a convenient internal reference.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.

3. Data Acquisition:

-

Set the spectrometer to the 13C nucleus frequency.

-

A standard proton-decoupled pulse program is typically used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of protonated carbons.[2][4]

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[4]

-

The number of scans (acquisitions) will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is generally required compared to 1H NMR.[5]

-

A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer relaxation delay is necessary to ensure complete relaxation of all carbon nuclei.[2]

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although routine 13C NMR spectra are generally not used for accurate integration due to the variable NOE enhancement.[2]

-

Identify and label the chemical shifts of the peaks.

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for assignment in the 13C NMR spectrum. The logical relationship between the molecular structure and the predicted chemical shifts is a key aspect of spectral interpretation.

Caption: Molecular structure and predicted 13C NMR assignments.

References

Mass Spectrometry Analysis of Silylated Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of silylated compounds, a critical technique in analytical chemistry for enhancing the volatility and thermal stability of polar molecules for gas chromatography-mass spectrometry (GC-MS). Silylation, the process of replacing an active hydrogen atom with a silyl group, is indispensable for the analysis of a wide range of compounds including steroids, carbohydrates, phenols, and organic acids.[1][2][3] This document outlines the common silylation reagents, detailed experimental protocols, and the principles of mass spectrometric analysis of the resulting derivatives.

The Principle of Silylation

Silylation is a derivatization technique that chemically modifies compounds to make them amenable to GC-MS analysis.[4] The primary goal is to replace active hydrogens in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) or other silyl group.[5][6] This transformation reduces the polarity and hydrogen-bonding capacity of the analytes, thereby increasing their volatility and thermal stability.[3][5][6] The resulting silyl derivatives are more likely to be successfully vaporized and separated by gas chromatography without thermal degradation.[4] The mechanism typically involves a nucleophilic substitution reaction where the analyte's functional group attacks the silicon atom of the silylation reagent.[1][7]

Silylation Reagents: A Comparative Overview

The choice of silylation reagent is critical and depends on the analyte's structure, reactivity, and the desired stability of the derivative.[6] Several reagents are commercially available, each with distinct properties. The most common reagents introduce the trimethylsilyl (TMS) group, while others, like MTBSTFA, introduce the more stable tert-butyldimethylsilyl (t-BDMS) group.[2][8]

Table 1: Comparison of Common Silylation Reagents

| Reagent Abbreviation | Full Name | Silylating Strength | Key Features & Applications | Byproducts |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Very Strong | A versatile and widely used reagent for a broad range of compounds including alcohols, amines, and carboxylic acids.[6] | N-trimethylsilyl-trifluoroacetamide and its TMS derivative |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Strongest & Most Versatile | Considered one of the most powerful silylating agents.[5][6] Its byproducts are highly volatile, minimizing interference in the chromatogram.[9] Ideal for trace analysis. | N-methyltrifluoroacetamide and its TMS derivative (more volatile than BSTFA byproducts) |

| TMCS | Trimethylchlorosilane | Catalyst | Often used as a catalyst (1-10%) with other reagents like BSTFA to increase their reactivity, especially for hindered functional groups.[3][9] Not typically used alone. | Hydrochloric acid (HCl) |

| TMSI | N-Trimethylsilylimidazole | Strong | Highly reactive towards hydroxyls and carboxylic acids, but not amines.[9][10] Excellent for carbohydrates and steroids.[9] | Imidazole |

| BSA | N,O-Bis(trimethylsilyl)acetamide | Strong | Reacts with a wide variety of compounds under mild conditions.[7][9] | Acetamide |

| HMDS | Hexamethyldisilazane | Mild | Often used in combination with TMCS and a solvent like pyridine.[11] | Ammonia |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | High | Forms tert-butyldimethylsilyl (TBDMS) ethers, which are significantly more stable to hydrolysis than TMS ethers (~10,000 times more stable).[2][11] | N-methyltrifluoroacetamide and its t-butyldimethylsilyl derivative |

Experimental Protocols

Accurate and reproducible results in the analysis of silylated compounds are highly dependent on the derivatization protocol. Below are detailed methodologies for common silylation procedures.

General Protocol for Silylation using BSTFA or MSTFA

This protocol is a widely applicable method for a variety of analytes.

Materials:

-

Dried sample (10-100 µg)

-

BSTFA or MSTFA

-

TMCS (optional, as a catalyst)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, DMF)

-

Reaction vial with a tight-fitting cap

-

Heating block or oven

Procedure:

-

Place the dried sample into a reaction vial. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[2][12]

-

Add 100 µL of the chosen solvent to dissolve the sample.

-

Add 100 µL of BSTFA or MSTFA. If a catalyst is needed for difficult-to-silylate compounds, a mixture of BSTFA + 1-10% TMCS can be used.[9]

-

Cap the vial tightly.

-

Heat the mixture at 60-80°C for 15-30 minutes. Reaction times and temperatures may need optimization depending on the analyte.[11]

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)

For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple derivatives from enol isomers.[6][9][12]

Step 1: Methoximation

-

Dissolve the dried sample in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate the mixture at 30°C for 90 minutes with shaking.[11][13]

Step 2: Silylation

-

To the methoximated sample, add 80-100 µL of MSTFA or BSTFA.

-

After cooling, the sample is ready for GC-MS analysis.

Mass Spectrometry Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile silylated derivatives.[14] The gas chromatograph separates the different components of the sample mixture, which are then ionized and detected by the mass spectrometer.

Ionization Techniques

Electron Ionization (EI): This is the most common ionization technique used for the analysis of silylated compounds in GC-MS.[15] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[16] The resulting fragmentation patterns are highly reproducible and can be used for compound identification by comparison with spectral libraries.[14]

Fragmentation Patterns of Silylated Compounds

The mass spectra of silylated compounds exhibit characteristic fragmentation patterns that are invaluable for structural elucidation.[5] Trimethylsilyl derivatives, in particular, show some common fragmentation behaviors.

-

Alpha-Cleavage: A common fragmentation pathway is the cleavage of the bond alpha to the silylated functional group.

-

McLafferty Rearrangement: For compounds with longer alkyl chains, a McLafferty rearrangement can occur.

-

Characteristic Ions: The presence of specific ions can be indicative of a silylated compound. For example, the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 is a common and often abundant ion in the mass spectra of TMS derivatives. Other characteristic ions include m/z 147, which arises from a rearrangement involving two TMS groups on adjacent carbons.

A comprehensive review of the mass spectral fragmentation of various silylated compounds, including alcohols, thiols, amines, carboxylic acids, steroids, and carbohydrates, has been published and serves as an excellent resource for detailed fragmentation analysis.[17]

Quantitative Analysis

Quantitative analysis of silylated compounds by GC-MS can be highly accurate and sensitive. However, several factors can influence the quantitative results.

Matrix Effects: In complex samples, co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[13][18] This can significantly impact the accuracy and reproducibility of quantification.[18] Careful sample preparation and the use of matrix-matched calibration standards or stable isotope-labeled internal standards can help to mitigate these effects.[18][19]

Table 2: Quantitative Considerations in GC-MS of Silylated Compounds

| Parameter | Consideration | Mitigation Strategy |

| Calibration | External calibration curves may not account for matrix effects. | Use of matrix-matched calibrants or stable isotope-labeled internal standards.[19] |

| Derivatization Efficiency | Incomplete derivatization can lead to underestimation of the analyte concentration. | Optimize reaction conditions (reagent, temperature, time) and check for completeness. |

| Derivative Stability | TMS derivatives can be susceptible to hydrolysis.[11] | Ensure anhydrous conditions during derivatization and storage.[12] For enhanced stability, consider using t-BDMS derivatization.[2] |

| Injection Port Discrimination | High molecular weight derivatives may be discriminated against in the GC inlet. | Optimize injection parameters (temperature, injection mode). |

Visualizing the Workflow and Concepts

To better illustrate the processes involved in the analysis of silylated compounds, the following diagrams are provided.

References

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Silylation - Wikipedia [en.wikipedia.org]

- 8. Silylation Reagents | Fisher Scientific [fishersci.com]

- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Stability of TIPS-Protected Alkynes in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisopropylsilyl (TIPS) protected alkynes are crucial intermediates in organic synthesis, prized for their stability and versatility. This technical guide provides an in-depth analysis of the stability of TIPS-protected alkynes in various solution-based environments. While direct quantitative kinetic data for the degradation of TIPS-alkynes is not extensively available in peer-reviewed literature, this document synthesizes the existing knowledge on their qualitative stability, factors influencing their degradation, and the mechanisms of cleavage. Furthermore, it offers detailed experimental protocols for researchers to assess the stability of their specific TIPS-protected alkyne compounds using modern analytical techniques. This guide is intended to empower researchers in the pharmaceutical and chemical industries to make informed decisions regarding the handling, storage, and reaction conditions for these valuable synthetic building blocks.

Introduction to TIPS-Protected Alkynes

The protection of terminal alkynes is a fundamental strategy in multi-step organic synthesis to prevent the acidic alkyne proton from interfering with subsequent chemical transformations. The triisopropylsilyl (TIPS) group is a bulky trialkylsilyl protecting group that offers significant steric hindrance around the carbon-silicon bond. This bulkiness confers greater stability compared to less hindered silyl groups like trimethylsilyl (TMS), particularly under basic conditions. The selection of a protecting group is a critical decision in synthesis design, and understanding its stability profile is paramount to achieving high yields and purity.

Factors Influencing the Stability of TIPS-Protected Alkynes

The stability of the Si-C bond in TIPS-protected alkynes is not absolute and is influenced by several key factors in solution.

3.1 pH of the Solution

-

Basic Conditions: TIPS-protected alkynes exhibit considerable stability under many basic conditions. However, strong bases, especially in the presence of protic solvents, can induce cleavage. For instance, while TMS-alkynes are readily deprotected with potassium carbonate in methanol, TIPS groups are generally stable under these conditions. The presence of hydroxide ions can facilitate the hydrolysis of the silyl group.

-

Acidic Conditions: While generally more stable to a wider range of acidic conditions than silyl ethers, strong acids can promote the cleavage of the TIPS group. The specific acidic conditions that lead to deprotection are often dependent on the substrate and the presence of other functional groups.

3.2 Nucleophilic Species, Especially Fluoride Ions

The silicon-fluorine bond is exceptionally strong, making fluoride ions potent reagents for the cleavage of silyl protecting groups. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for the deprotection of TIPS-alkynes. The concentration of the fluoride source is a critical factor in the rate of cleavage.

3.3 Solvent Effects

The choice of solvent can significantly impact the stability of TIPS-protected alkynes. Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) are common media for deprotection reactions. The solvent can influence the solubility and reactivity of the deprotection reagent, as well as stabilize intermediates formed during the cleavage process.

3.4 Temperature

As with most chemical reactions, temperature plays a crucial role. Elevated temperatures can accelerate the degradation of TIPS-protected alkynes, especially in the presence of acidic or basic reagents.

Quantitative Stability Data

Direct, quantitative kinetic data such as half-lives and degradation rate constants for TIPS-protected alkynes under a systematic variation of conditions (pH, solvent, temperature) are not readily found in the public domain. The stability is often discussed in relative terms or in the context of deprotection yields under specific conditions.

The table below summarizes the qualitative and comparative stability of TIPS-protected alkynes based on information gleaned from deprotection protocols and comparative studies with other silyl groups.

| Condition/Reagent | Relative Stability of TIPS-Alkyne | Comparison with TMS-Alkyne | Notes |

| Mild Basic Conditions | |||

| K₂CO₃ in Methanol | High | Low (TMS is readily cleaved) | TIPS group is generally stable. |

| Piperidine in Ethanol | Moderate to High | Low (TMS can be cleaved) | Stability is substrate-dependent. |

| Strong Basic Conditions | |||

| TBAF in THF | Low (Deprotection reagent) | Very Low | Standard deprotection condition. |

| Acidic Conditions | |||

| Acetic Acid in THF/H₂O | High | Moderate | TIPS ethers are stable under conditions that cleave TES ethers. |

| Strong Acids (e.g., HCl) | Moderate to Low | Low | Substrate dependent. |

| Fluoride-Free Conditions | |||

| Silver Fluoride (AgF) in Methanol | Low (Deprotection reagent) | Lower reactivity than AgF | An effective method for TIPS deprotection. |

Degradation Pathways and Mechanisms

The degradation of TIPS-protected alkynes in solution primarily occurs through the cleavage of the silicon-carbon bond, which is mechanistically equivalent to deprotection.

5.1 Fluoride-Mediated Cleavage

The most common degradation pathway is initiated by a fluoride ion. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments to release the terminal alkyne and the corresponding triisopropylsilyl fluoride.

Caption: Fluoride-mediated degradation of a TIPS-protected alkyne.

5.2 Base-Mediated Cleavage

Under basic conditions, particularly with a protic solvent, a hydroxide ion or another base can attack the silicon atom. The resulting intermediate can then be protonated to yield the terminal alkyne.

Caption: Base-mediated degradation of a TIPS-protected alkyne.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a specific TIPS-protected alkyne in a given solution, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

6.1 General Workflow for Stability Study

Caption: General

Solubility Profile of ((4-Ethynylphenyl)ethynyl)triisopropylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ((4-Ethynylphenyl)ethynyl)triisopropylsilane in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. The information is intended to guide solvent selection for various applications, including chemical reactions, purification, and analytical characterization.

Core Compound Information

| Compound Name | This compound |

| CAS Number | 175345-90-1[1][2][3] |

| Molecular Formula | C₁₉H₂₆Si[1] |

| Molecular Weight | 282.50 g/mol [1] |

| Synonyms | 1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, Benzene, 1-ethynyl-4-[2-[tris(1-methylethyl)silyl]ethynyl]-[2] |

Qualitative Solubility Data

The solubility of this compound and structurally related compounds has been inferred from various experimental procedures described in the scientific literature. The following table summarizes these findings. The term "soluble" indicates that the compound was successfully dissolved in the specified solvent for a chemical reaction or purification step.

| Solvent | Solubility | Context of Use |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in Sonogashira coupling reactions. |

| Dimethylamine (DMA) | Soluble | Employed as a solvent and base in Sonogashira coupling reactions. |

| Hexane | Soluble | Used as an eluent in column chromatography, suggesting good solubility. |

| Petroleum Ether | Soluble | Utilized as an eluent for column chromatography of a similar compound. |

| Diethylamine | Soluble | Mentioned as a solvent in Sonogashira coupling reactions. |

| Toluene | Soluble | Can be used as a solvent for Sonogashira coupling reactions. |

| Chloroform (CDCl₃) | Soluble | Commonly used as a solvent for NMR analysis, indicating good solubility. |

| Acetone | Soluble | Used in solvent mixtures for purification. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Found to be a highly efficient solvent for double Sonogashira couplings.[4] |

Experimental Protocols

A prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. Below is a generalized experimental protocol based on established procedures.

General Procedure for Sonogashira Coupling

Objective: To synthesize this compound via a palladium-copper catalyzed cross-coupling reaction.

Materials:

-

1-Ethynyl-4-iodobenzene

-

Triisopropylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Toluene, or a mixture with an amine)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 1-ethynyl-4-iodobenzene (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the copper co-catalyst (e.g., 1 mol%).

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

-

Slowly add triisopropylsilylacetylene (1.1 to 1.5 equivalents) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous solution (e.g., saturated ammonium chloride) and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent.[5][6][7]

Visualizations

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for assessing its solubility.

Caption: Sonogashira coupling synthesis pathway.

Caption: General workflow for qualitative solubility testing.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 5. rsc.org [rsc.org]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selective Monosilylation of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of ((4-ethynylphenyl)ethynyl)triisopropylsilane through the selective monoprotection of 1,4-diethynylbenzene. The selective functionalization of symmetrical aromatic diynes is a critical process for the development of advanced materials, molecular electronics, and complex pharmaceutical intermediates. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group, enabling further selective chemical transformations at the remaining free ethynyl position.

Reaction Principle and Strategy

The core of this synthesis lies in the chemoselective deprotonation of one of the two acidic terminal alkyne protons of 1,4-diethynylbenzene, followed by quenching the resulting acetylide with triisopropylsilyl chloride (TIPSCl). The key to achieving high selectivity for the mono-silylated product over the di-silylated byproduct and unreacted starting material is the careful control of reaction conditions. By using a slight sub-stoichiometric amount of a strong base (n-butyllithium) at a low temperature, the statistical probability of double deprotonation is minimized. The bulky nature of the TIPS group also sterically hinders the second silylation on the same molecule to some extent.

Experimental Protocol

This protocol is based on established principles of alkyne silylation and selective protection of symmetrical molecules.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 1,4-Diethynylbenzene | 126.15 | 1.26 g | 10.0 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 3.6 mL (2.5 M in hexanes) | 9.0 | 0.9 |

| Triisopropylsilyl chloride (TIPSCl) | 192.82 | 2.12 mL (d=0.89 g/mL) | 9.8 | 0.98 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

| Saturated aq. NH₄Cl | - | 20 mL | - | - |

| Diethyl ether | - | 100 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

| Hexane (for chromatography) | - | As needed | - | - |

| Ethyl acetate (for chromatography) | - | As needed | - | - |

2.2. Equipment

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet and outlet (bubbler)

-

Septa

-

Syringes

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

2.3. Reaction Procedure

-

Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.

-

Initial Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-diethynylbenzene (1.26 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the 1,4-diethynylbenzene is completely dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (3.6 mL of a 2.5 M solution in hexanes, 9.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional hour.

-

Silylation: Add triisopropylsilyl chloride (2.12 mL, 9.8 mmol) dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the polarity) to separate the desired mono-silylated product from unreacted starting material and the di-silylated byproduct. The product fractions can be identified by thin-layer chromatography (TLC).

2.4. Expected Yield

The yield of the desired product, this compound, is expected to be in the range of 40-60%, depending on the precise control of the reaction conditions and the efficiency of the chromatographic separation.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Starting Material | 1,4-Diethynylbenzene |

| Product | This compound |

| Molar Ratio (DEB:n-BuLi:TIPSCl) | 1.0 : 0.9 : 0.98 |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | ~14 hours |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 40-60% |

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

Caption: Reaction mechanism for the selective monosilylation of 1,4-diethynylbenzene.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously in air. Always use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Low temperatures: Handling cryogenic baths (-78 °C) requires appropriate insulated gloves.

This technical guide provides a robust framework for the successful synthesis of this compound. Researchers should be aware that optimization of reaction times and purification conditions may be necessary to achieve the best results in their specific laboratory setting.

The Triisopropylsilyl (TIPS) Group: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group has emerged as an indispensable tool in the arsenal of synthetic organic chemists. Its robust nature, coupled with predictable reactivity, allows for the strategic protection and manipulation of various functional groups, facilitating the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the role of the TIPS group in organic synthesis, detailing its properties, applications, and the experimental protocols for its use.

Core Properties of the Triisopropylsilyl Group

The utility of the TIPS group stems from its unique combination of steric bulk and electronic properties. The three isopropyl substituents attached to the silicon atom create significant steric hindrance, which governs its reactivity and stability. This bulk allows for the selective protection of less hindered functional groups, a crucial aspect in multi-step syntheses.[1][2]

Relative Stability and Cleavage Conditions

The stability of silyl ethers is a critical factor in the design of a synthetic route. The TIPS group is known for its high stability under a wide range of reaction conditions, particularly in comparison to less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES). This stability allows for the execution of various transformations on other parts of the molecule without premature deprotection.[3][4]

The cleavage of the TIPS group is typically achieved under conditions that disrupt the silicon-oxygen bond. The most common methods involve the use of fluoride ions or strong acids. The exceptional strength of the silicon-fluoride bond makes fluoride reagents, such as tetrabutylammonium fluoride (TBAF), particularly effective for deprotection.[5][6]

Table 1: Relative Stability and Cleavage Conditions of Common Silyl Ethers

| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis | Typical Cleavage Reagents |

| Trimethylsilyl (TMS) | 1 | 1 | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃/MeOH |

| Triethylsilyl (TES) | 64 | 10-100 | Dilute acid, TBAF, HF·Pyridine |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | 20,000 | TBAF, HF, CSA, AcOH in THF/H₂O |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 | TBAF, HF, Strong Acid |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 | TBAF, HF |

Data compiled from multiple sources.[2][3][4]

Applications in Organic Synthesis

The TIPS group finds broad application as a protecting group for a variety of functional groups, most notably alcohols and terminal alkynes. Its steric bulk and predictable stability profile enable its use in complex synthetic strategies, including orthogonal protection schemes.

Protection of Alcohols

The primary application of the TIPS group is the protection of hydroxyl moieties. The formation of a TIPS ether effectively masks the reactivity of the alcohol, allowing for subsequent chemical transformations. Due to its steric hindrance, the TIPS group selectively protects primary alcohols in the presence of secondary and tertiary alcohols.[7]

Protection of Terminal Alkynes

Terminal alkynes can be readily protected as their corresponding TIPS-alkynes. This protection is crucial in reactions where the acidic proton of the alkyne could interfere, such as in Sonogashira couplings or other metal-catalyzed reactions. The TIPS group is sufficiently robust to withstand many reaction conditions while being removable under specific protocols.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the TIPS Protection of a Primary Alcohol

This protocol describes a standard method for the silylation of a primary alcohol using triisopropylsilyl chloride.

Materials:

-

Primary alcohol

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triisopropylsilyl chloride (1.2 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and unreacted imidazole.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a TIPS Ether using TBAF

This protocol outlines the cleavage of a TIPS ether using tetrabutylammonium fluoride.

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF.[5]

-

Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.[5]

-

Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.[5]

-

Once the reaction is complete, quench the reaction by adding water.[10]

-

Dilute the mixture with dichloromethane and separate the organic layer.[10]

-

Wash the organic layer with brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel.[10]

Note: TBAF is basic and may not be suitable for base-sensitive substrates. In such cases, buffering with acetic acid is recommended.[5]

Protocol 3: Protection of a Terminal Alkyne with TIPS Group

This protocol describes the silylation of a terminal alkyne.

Materials:

-

Terminal alkyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 30 minutes.

-

Add triisopropylsilyl chloride (1.2 equiv) to the solution and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a TIPS-protected Alkyne

This protocol details the removal of the TIPS group from a terminal alkyne.

Materials:

-

TIPS-protected alkyne

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alkyne (1.0 equiv) in anhydrous THF.[9]

-

Add the 1.0 M solution of TBAF in THF (1.1 equiv) at room temperature.[9]

-

Stir the reaction for 1-3 hours, monitoring by TLC.[9]

-

Upon completion, dilute the reaction with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully due to the volatility of some terminal alkynes.

-

If necessary, purify the product by flash column chromatography.

Stereochemical Control: Chelation vs. Non-Chelation Pathways

The steric bulk of the TIPS group plays a significant role in directing the stereochemical outcome of reactions at adjacent chiral centers. In nucleophilic additions to α-alkoxy ketones, the stereoselectivity is often governed by a competition between chelation-controlled and non-chelation-controlled (Felkin-Anh) pathways.[11][12]

-

Chelation Control: With smaller, chelating protecting groups (e.g., methoxymethyl (MOM) or benzyl (Bn)), the Lewis acidic metal of the nucleophile can coordinate to both the carbonyl oxygen and the oxygen of the protecting group, forming a rigid five-membered ring. This conformation dictates the trajectory of the incoming nucleophile, leading to a specific diastereomer.[13][14]

-